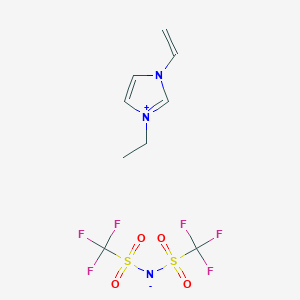
烯丙基哌啶-4-基氨基甲酸盐盐酸盐
描述
Allyl piperidin-4-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C9H17ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings
科学研究应用
Chemistry: Allyl piperidin-4-ylcarbamate hydrochloride is used as a building block in organic synthesis. Its reactivity allows for the creation of various complex molecules, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to understand the interactions and mechanisms of similar structures.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, allyl piperidin-4-ylcarbamate hydrochloride is used in the production of specialty chemicals and intermediates for various applications.
作用机制
Target of Action
It is known that piperidine derivatives, which allyl piperidin-4-ylcarbamate hydrochloride is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives have a wide variety of biological activities . For instance, Biperiden, a piperidine derivative, is a muscarinic antagonist that has effects in both the central and peripheral nervous systems . It restores the balance by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities and are likely to interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Allyl piperidin-4-ylcarbamate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, which is involved in intracellular signal transduction. By binding to tyrosine kinase, allyl piperidin-4-ylcarbamate hydrochloride can modulate its activity, leading to changes in cellular signaling pathways . Additionally, this compound has been shown to interact with serotonin receptors, influencing neurotransmitter release and uptake .
Cellular Effects
Allyl piperidin-4-ylcarbamate hydrochloride has diverse effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, allyl piperidin-4-ylcarbamate hydrochloride can enhance neurotransmitter release, thereby affecting synaptic transmission . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of key regulatory genes .
Molecular Mechanism
The molecular mechanism of action of allyl piperidin-4-ylcarbamate hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, by binding to tyrosine kinase, allyl piperidin-4-ylcarbamate hydrochloride inhibits its activity, resulting in altered signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl piperidin-4-ylcarbamate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to allyl piperidin-4-ylcarbamate hydrochloride can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of allyl piperidin-4-ylcarbamate hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, allyl piperidin-4-ylcarbamate hydrochloride can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Allyl piperidin-4-ylcarbamate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of various metabolites, which may have different biological activities. Additionally, allyl piperidin-4-ylcarbamate hydrochloride can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of allyl piperidin-4-ylcarbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, allyl piperidin-4-ylcarbamate hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of allyl piperidin-4-ylcarbamate hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, allyl piperidin-4-ylcarbamate hydrochloride may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytosolic signaling pathways and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of allyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with allyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Piperidine, Allyl chloroformate
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Piperidine is reacted with allyl chloroformate in the presence of a base, such as triethylamine, to form allyl piperidin-4-ylcarbamate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of allyl piperidin-4-ylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions: Allyl piperidin-4-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Oxidized derivatives of allyl piperidin-4-ylcarbamate
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different functional groups replacing the allyl group
相似化合物的比较
Piperidine: A basic structure from which allyl piperidin-4-ylcarbamate hydrochloride is derived.
Piperidine derivatives: Such as piperine, evodiamine, matrine, berberine, and tetrandine, which exhibit various biological activities.
Uniqueness: Allyl piperidin-4-ylcarbamate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological properties. Its allyl group allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
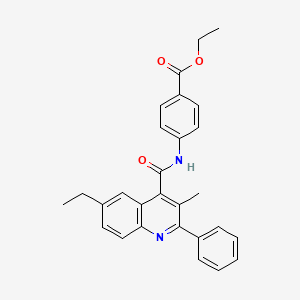
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
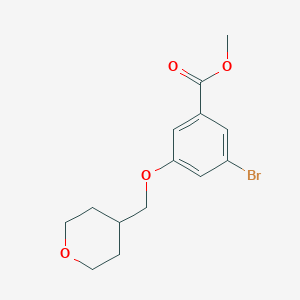
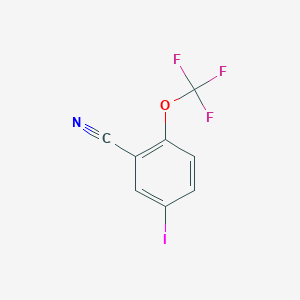
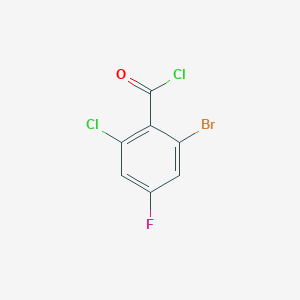
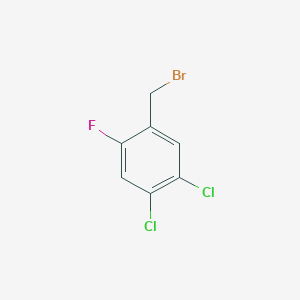

![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
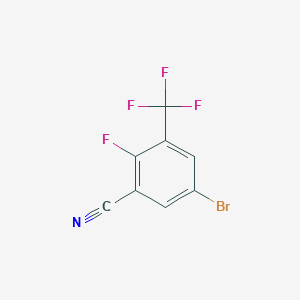
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
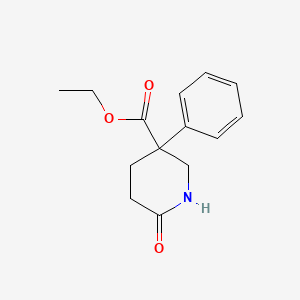
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
